Afatinib-d4

Isotopic Purity Deuteration Pattern LC-MS/MS Internal Standard

Quantitative afatinib bioanalysis fails without a matched isotopic internal standard. Unlabeled afatinib co-elutes identically, rendering ion suppression correction impossible. Afatinib-d4 (BIBW 2992-d4), labeled at the tetrahydrofuran 2,2,5,5 positions, provides a +4 Da mass shift and distinct retention, ensuring full method orthogonality. - Eliminates ion suppression/enhancement variability in plasma, serum, and tissue homogenate LC-MS/MS workflows. - Conforms to FDA/EMA bioanalytical method validation guidelines for ANDA submissions and therapeutic drug monitoring. - Available with full Certificate of Analysis; ready-to-ship 10 mg, 50 mg, and 100 mg pack sizes.

Molecular Formula C24H25ClFN5O3
Molecular Weight 490.0 g/mol
Cat. No. B15144325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfatinib-d4
Molecular FormulaC24H25ClFN5O3
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1/i9D2,13D2
InChIKeyULXXDDBFHOBEHA-YVZQKSMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib-d4: Deuterated LC-MS/MS Internal Standard


Afatinib-d4 (BIBW 2992-d4) is a deuterium-labeled analog of the irreversible EGFR/HER2 tyrosine kinase inhibitor afatinib. Four deuterium atoms are incorporated at the 2,2,5,5 positions of the tetrahydrofuran moiety, resulting in a molecular weight of approximately 490.0 g/mol [1]. This stable isotope-labeled compound is specifically designed and supplied for use as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS, to accurately measure the concentration of the parent drug, afatinib, in biological matrices . It is not intended for therapeutic or diagnostic use in humans .

Workflow Quantitative LC-MS/MS bioanalysis
Use context Deuterated internal standard for afatinib in biological matrices
Research-only Not for therapeutic or diagnostic use

Why Afatinib-d4 Cannot Be Replaced


Generic substitution of Afatinib-d4 with unlabeled afatinib or other deuterated analogs (e.g., Afatinib-d6) is analytically unsound. Unlabeled afatinib co-elutes and shares identical mass transitions with the target analyte, making it impossible to differentiate between the internal standard and the analyte, thus failing to correct for ion suppression/enhancement or extraction variability [1]. While structurally related, Afatinib-d6 (deuterated on the dimethylamino group) differs in both molecular weight (+6 Da vs. +4 Da) and potentially in its chromatographic behavior due to differences in deuterium isotope effects; substituting it would compromise a validated method, as the internal standard's peak area ratio to the analyte is directly tied to its specific mass and retention time characteristics .

Unlabeled afatinib Co-elutes with identical mass transitions; cannot correct for ion suppression or extraction variability.
Afatinib-d6 Mass shift (+6 Da) and chromatographic behavior may differ from the +4 Da ISTD, potentially compromising a validated method.

Afatinib-d4 Analytical Advantages


Isotopic Purity and Deuteration Site

Commercial Afatinib-d4 is supplied with a minimum chemical purity of ≥98% and an isotopic purity of ≥99% for the deuterated form, ensuring minimal unlabeled interference . The specific tetrahydrofuran deuteration pattern (+4 Da) offers a distinct mass shift from the more commonly used Afatinib-d6 (+6 Da), which is deuterated on the dimethylamino group . The choice of a +4 Da internal standard can be advantageous for avoiding mass overlap with metabolites or other co-eluting matrix components that may have a +6 Da shift.

Isotopic purity & site
Data to verify
Afatinib-d4: ≥98% chemical, ≥99% isotopic (d4), +4 Da
Afatinib-d6: ≥99% deuterated forms, +6 Da
Reported isotopic specification context; distinct mass shift offers analytical flexibility.
Vendor specification; cross-study comparable.
Isotopic Purity Deuteration Pattern LC-MS/MS Internal Standard

Regulatory-Ready Characterization

Unlike research-grade internal standards that may lack comprehensive documentation, Afatinib-d4 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Afatinib [1]. This level of documentation is critical for laboratories operating under GLP or GMP conditions, where traceability and compliance are mandatory.

Regulatory documentation
Specification review
Supplied with comprehensive characterization data; suitable for ANDA/QC applications.
Supports method validation documentation.
Qualitative documentation advantage over standard research-grade IS.
Method Validation Regulatory Compliance Reference Standard

Internal Standard Performance in LC-MS/MS

In a validated LC-MS/MS method for simultaneous quantification of five EGFR-TKIs in human plasma, the deuterated internal standard afatinib-d6 (a close analog) was used to achieve intra- and inter-day coefficients of variation between 1.1% and 13.9% and accuracy from 93.3% to 111.1% [1]. By functional analogy, Afatinib-d4 is designed to perform identically in such assays, correcting for matrix effects and ensuring precise quantification of afatinib .

ISTD performance
Class-level inference
Expected (by analogy with afatinib-d6): intra-/inter-day CV 1.1–13.9%, accuracy 93.3–111.1% in human plasma LC-MS/MS.
Reported assay precision context; supports ISTD selection for afatinib quantification.
Inference based on afatinib-d6 data; independent validation required.
Therapeutic Drug Monitoring EGFR-TKI LC-MS/MS Assay

Afatinib-d4 Application Scenarios


Bioanalytical Method Validation

Afatinib-d4 is the recommended internal standard for developing and validating robust LC-MS/MS methods to quantify afatinib in plasma, serum, or tissue homogenates. Its use is critical for achieving the precision and accuracy required by bioanalytical method validation guidelines (e.g., FDA, EMA), as evidenced by analogous deuterated standards in published assays [1].

Clinical TDM in NSCLC

In clinical TDM settings, accurate measurement of afatinib plasma concentrations is essential for dose optimization and minimizing toxicity. Afatinib-d4 serves as the stable isotope-labeled internal standard to correct for analytical variability, enabling reliable quantification that can directly impact patient management, as demonstrated in methods for related EGFR-TKIs [1].

Regulated Bioanalysis and Quality Control

For pharmaceutical companies developing generic afatinib products or conducting quality control, Afatinib-d4 provides a fully characterized, regulatory-compliant reference standard. Its use simplifies method validation and ensures data integrity for regulatory submissions (e.g., ANDA), as indicated by its supply with detailed characterization data [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Deuterium-labeled IS with +4 Da mass shift
Accuracy, precision, and matrix-effect correction review
Afatinib exposure research in plasma
Stable isotope-labeled IS for LC-MS/MS
Research PK monitoring context; plasma matrix performance
Quality control and method transfer
Characterized reference standard with documentation
Method documentation review and transfer suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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